Selective COX-2 Inhibition without COX-1 Suppression – Differentiated Safety Profile
Cavidine selectively downregulates COX-2 protein expression while leaving COX-1 protein levels unaffected, a selectivity profile that distinguishes it from non-selective COX inhibitors such as indomethacin and ibuprofen [1]. This protein-level selectivity translates to functional differences in prostaglandin modulation and gastrointestinal safety profiles compared to non-selective NSAIDs [2].
| Evidence Dimension | COX-2 vs COX-1 protein expression selectivity |
|---|---|
| Target Compound Data | COX-2: significantly downregulated; COX-1: no significant change in expression |
| Comparator Or Baseline | Non-selective NSAIDs (e.g., indomethacin): inhibit both COX-1 and COX-2 |
| Quantified Difference | Selective COX-2 suppression with COX-1 sparing (qualitative protein expression difference) |
| Conditions | LPS-induced murine peritoneal macrophages; Western blot analysis of protein expression |
Why This Matters
Selective COX-2 inhibition without COX-1 suppression indicates a potentially reduced risk of gastrointestinal adverse effects compared to non-selective NSAIDs, a critical consideration for in vivo anti-inflammatory studies.
- [1] Niu X, Zhang H, Li W, et al. Anti-inflammatory effects of cavidine in vitro and in vivo, a selective COX-2 inhibitor in LPS-induced peritoneal macrophages of mouse. Inflammation. 2015;38(2):923-933. View Source
- [2] Niu X, Mu Q, Li W, et al. Protective effect of cavidine on acetic acid-induced murine colitis via regulating antioxidant, cytokine profile and NF-κB signal transduction pathways. Chem Biol Interact. 2015;239:34-45. View Source
